molecular formula C20H8I4Na2O5 B12517662 Erythrosine disodium

Erythrosine disodium

Cat. No.: B12517662
M. Wt: 881.9 g/mol
InChI Key: DVUWFIWQOSNKQJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Erythrosine disodium is synthesized by iodinating fluorescein with sodium hydroxide solution to prepare fluorescein disodium salt. This is followed by adding four equivalents of iodine to it for an iodination reaction . The operation of this synthetic route is relatively simple and is the basis for the current industrial preparation of tetraiodofluorescein .

Industrial Production Methods: The industrial production of this compound involves dissolving fluorescein in sodium hydroxide solution to form the disodium salt, followed by iodination with iodine. The reaction is carried out under controlled conditions to ensure the complete iodination of fluorescein .

Chemical Reactions Analysis

Types of Reactions: Erythrosine disodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also subject to photodegradation when exposed to light .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions involve replacing one or more iodine atoms with other substituents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can yield various substituted fluorescein compounds .

Mechanism of Action

Erythrosine disodium exerts its effects through its ability to absorb visible light and generate reactive oxygen species. In photodynamic therapy, the compound acts as a photosensitizer, absorbing light and transferring energy to oxygen molecules to produce singlet oxygen. This reactive oxygen species can then react with cellular constituents, leading to cell death . The molecular targets and pathways involved include the cellular membranes and DNA of the target organisms .

Properties

Molecular Formula

C20H8I4Na2O5

Molecular Weight

881.9 g/mol

InChI

InChI=1S/C20H8I4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;

InChI Key

DVUWFIWQOSNKQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Na].[Na]

Origin of Product

United States

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